Benzidine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of benzidine derivatives, including benzidine dihydrochloride, involves complex chemical reactions. These derivatives are synthesized through a series of chemical processes, which can include oxidative condensation of benzylic amines and aromatic ketones, leading to the formation of substituted pyridines (Dong et al., 2019).
Molecular Structure Analysis
Benzidine dihydrochloride crystallizes in the triclinic system, with specific unit cell dimensions and molecular bonding characteristics. It forms hydrogen-bonded molecular layers, which are crucial to its structure (Koo et al., 1972). The study of its polymorphism and planarity has revealed insights into weak interactions within the compound and highlighted the importance of recording the weakest reflections during data collection (Dobrzycki & Woźniak, 2006).
Chemical Reactions and Properties
Benzidine dihydrochloride participates in various chemical reactions, including the formation of molecular complexes. The electronic structures and properties of these complexes have been examined, showing a strong tendency to be non-ionic despite the low ionization potentials of the electron donors involved (Matsunaga & Saito, 1971).
Physical Properties Analysis
The physical properties of benzidine dihydrochloride are closely related to its molecular structure. Studies have shown that the compound and its derivatives exhibit various structural consequences due to substitution effects in the solid state, affecting the crystal packing and density parameters (Dobrzycki & Woźniak, 2007).
Chemical Properties Analysis
The chemical properties of benzidine dihydrochloride, including its reactivity parameters, have been explored through theoretical studies. These studies have investigated relationships between structural, optical, energetic, and magnetic properties, providing insights into the compound's behavior in various chemical contexts (Bondarchuk & Minaev, 2014).
Scientific Research Applications
Leukocyte Peroxidase Activity : Benzidine dihydrochloride has been used as an indicator compound for demonstrating leukocyte peroxidase activity. This method, which is sensitive and rapid, allows the use of fixed blood smears and organ imprints, and is applicable to fresh frozen tissue sections (Kaplow & Ladd, 1965).
Liver Tumors Induction in Mice : Benzidine dihydrochloride has been found to induce hepatic foci of cellular alteration, hepatocellular adenomas, and hepatocellular carcinomas in mice. This suggests its potential as a precursor in the development of liver tumors (Frith et al., 1980).
Neurohistochemistry : Tetramethyl benzidine (TMB), a non-carcinogenic chromogen, has been developed as an alternative to benzidine dihydrochloride for horseradish peroxidase neurohistochemistry. TMB provides enhanced sensitivity and superior visualization of neural afferents and efferents compared to benzidine dihydrochloride (Mesulam, 1978).
Toxicological Assessment : Benzidine dihydrochloride's toxicological effects extend beyond its recognition as a bladder carcinogen in humans and a liver carcinogen in laboratory animals. It has been studied for various toxicological endpoints in mice, revealing dose-response trends for several health effects (Littlefield et al., 1983).
Plasma Hemoglobin Determination : Dicarboxidine, considered less carcinogenic than benzidine, has been tested as a chromogenic reagent for quantitatively determining the hemoglobin concentration in plasma, replacing benzidine in the peroxidase reaction (Swolin et al., 1982).
Risk Assessment : A comprehensive risk assessment of benzidine dihydrochloride has been conducted, taking into account its carcinogenic potential in the liver and bladder. The study involved extensive exposure of mice to various concentrations of benzidine dihydrochloride, leading to liver tumors and other health effects (Littlefield et al., 1984).
Cytological and Neoplastic Changes : Administration of benzidine dihydrochloride to mice resulted in various liver changes, including cytologic and neoplastic alterations. These changes were more common in female mice, highlighting the gender-specific impact of benzidine dihydrochloride (Frith et al., 1976).
Safety And Hazards
Benzidine dihydrochloride is an environmental genotoxin that poses increased risks of cancer to exposed people . It has been significantly withdrawn from use in most industries because it is so carcinogenic . In August 2010, benzidine dyes were included in the U.S. EPA’s List of Chemicals of Concern .
Future Directions
The toxicity and toxicokinetic information presented in this chapter focuses on studies that involved benzidine, either in its free base or dihydrochloride forms . The distinction between “less serious” effects and “serious” effects is considered to be important because it helps the users of the profiles to identify levels of exposure at which major health effects start to appear .
properties
IUPAC Name |
4-(4-aminophenyl)aniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAXWVDEYJEWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2.2ClH, C12H14Cl2N2 | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92-87-5 (Parent) | |
Record name | Benzidine dihydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531851 | |
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DSSTOX Substance ID |
DTXSID7020138 | |
Record name | Benzidine dihydrochloride | |
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Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzidine dihydrochloride is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] Colorless crystalline solid; [MSDSonline] | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzidine dihydrochloride | |
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Solubility |
1 to 5 mg/mL at 74.3 °F (NTP, 1992) | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
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Vapor Pressure |
0.00000438 [mmHg] | |
Record name | Benzidine dihydrochloride | |
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Product Name |
Benzidine dihydrochloride | |
CAS RN |
531-85-1 | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19858 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzidine dihydrochloride | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2) | |
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Record name | Benzidine dihydrochloride | |
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Record name | Benzidine dihydrochloride | |
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Record name | BENZIDINE DIHYDROCHLORIDE | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19858 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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